molecular formula C4H11NOS B12826222 2-(Aminooxy)-2-methylpropane-1-thiol

2-(Aminooxy)-2-methylpropane-1-thiol

Cat. No.: B12826222
M. Wt: 121.20 g/mol
InChI Key: IKASSUUSDIDQBC-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropane-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both aminooxy and thiol groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methyl-1-propanol

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aminooxy group can participate in reduction reactions, forming hydroxylamines.

    Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropane-1-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-2-methylpropane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(2-methyl-1-sulfanylpropan-2-yl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-4(2,3-7)6-5/h7H,3,5H2,1-2H3

InChI Key

IKASSUUSDIDQBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)ON

Origin of Product

United States

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